[1-({[3-(1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid
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Overview
Description
[1-({[3-(1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid: is a complex organic compound featuring an indole moiety, a cyclohexyl ring, and an acetic acid group. The indole structure is a significant component in many natural products and pharmaceuticals due to its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-({[3-(1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Propanoyl Group: The indole derivative is then reacted with a propanoyl chloride in the presence of a base such as pyridine to form the 3-(1H-indol-1-yl)propanoyl intermediate.
Cyclohexylamine Addition: This intermediate is then reacted with cyclohexylamine to form the amide bond, resulting in the [3-(1H-indol-1-yl)propanoyl]amino derivative.
Final Acetic Acid Addition: The final step involves the reaction of this intermediate with bromoacetic acid in the presence of a base to introduce the acetic acid group, yielding the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Reduction: The compound can be reduced using hydrogenation reactions, often with palladium on carbon as a catalyst, to reduce the double bonds in the indole ring.
Substitution: Electrophilic substitution reactions are common for the indole ring, where halogens, nitro groups, or other substituents can be introduced using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, methanol or ethanol as solvents.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), acidic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-({[3-(1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its indole moiety makes it a valuable intermediate in the synthesis of various natural products and pharmaceuticals.
Biology
Biologically, this compound can be used to study the effects of indole derivatives on cellular processes. Indole derivatives are known to interact with various biological targets, including enzymes and receptors, making them useful in biochemical research.
Medicine
In medicine, indole derivatives have shown potential as therapeutic agents due to their anti-inflammatory, anticancer, and antimicrobial properties. This compound could be investigated for similar activities, potentially leading to new drug candidates.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its unique structure may impart desirable properties to polymers or other materials.
Mechanism of Action
The mechanism of action of [1-({[3-(1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid likely involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, influencing pathways involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Serotonin: A neurotransmitter involved in mood regulation.
Uniqueness
Compared to these compounds, [1-({[3-(1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid is unique due to its combination of an indole moiety with a cyclohexyl ring and an acetic acid group. This structure may confer unique biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H26N2O3 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[1-[(3-indol-1-ylpropanoylamino)methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C20H26N2O3/c23-18(9-13-22-12-8-16-6-2-3-7-17(16)22)21-15-20(14-19(24)25)10-4-1-5-11-20/h2-3,6-8,12H,1,4-5,9-11,13-15H2,(H,21,23)(H,24,25) |
InChI Key |
XTJZDXXYBXREMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CNC(=O)CCN2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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